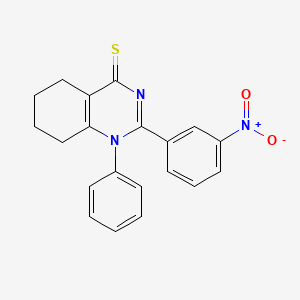

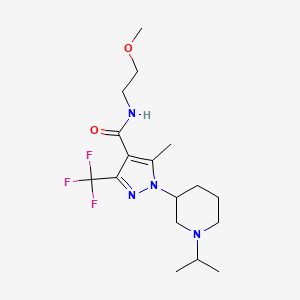

![molecular formula C15H13ClF3NO B2807310 4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol CAS No. 1036472-52-2](/img/structure/B2807310.png)

4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study involving the synthesis and characterization of 4-aminophenol derivatives, including compounds structurally related to 4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol, demonstrated broad-spectrum antimicrobial and antidiabetic activities. These compounds showed significant inhibition of microbial strains and enzymes involved in diabetes, suggesting their potential in therapeutic applications (Rafique et al., 2022).

Antimicrobial Activity

Research on N-substituted-β-amino acid derivatives containing hydroxyphenyl moieties revealed good antimicrobial activity against various bacteria and fungi. This study underscores the antimicrobial potential of phenol derivatives in treating infections (Mickevičienė et al., 2015).

Protoporphyrinogen IX Oxidase Inhibitors

An investigation into trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors detailed the structural analysis of compounds including those with chloro and trifluoromethyl groups. These findings are crucial for understanding the biochemical interaction mechanisms and developing targeted agricultural or therapeutic agents (Li et al., 2005).

Corrosion Inhibition

A study on the synthesis of amine derivative compounds, including phenol derivatives as corrosion inhibitors, demonstrated significant protection for mild steel in acidic conditions. This highlights the compound's potential in industrial applications for preventing metal corrosion (Boughoues et al., 2020).

Catalysis

Tetranuclear copper(II)-Schiff-base complexes, derived from similar phenolic compounds, have been found effective as catalysts in the oxidation of cyclohexane and toluene. This research opens avenues for the use of such compounds in catalytic processes, potentially beneficial for industrial chemical synthesis (Roy & Manassero, 2010).

Wirkmechanismus

Target of Action

It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol may interact with its targets through bond formation or breaking.

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in organic chemistry and biochemistry, facilitating the formation of complex molecules . Therefore, it’s possible that this compound could influence a variety of biochemical pathways through its involvement in bond formation.

Result of Action

Given its potential involvement in suzuki–miyaura coupling reactions , it may play a role in the synthesis of complex organic molecules, potentially influencing cellular processes.

Eigenschaften

IUPAC Name |

4-chloro-2-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO/c16-13-4-5-14(21)11(7-13)9-20-8-10-2-1-3-12(6-10)15(17,18)19/h1-7,20-21H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOIRYUADKLFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNCC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2807230.png)

![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2807231.png)

![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2807232.png)

![2-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2807233.png)

![7-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2807237.png)

![(4-Chlorophenyl)(2-{[(4-methoxybenzyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B2807241.png)

![6-[(Cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile](/img/structure/B2807242.png)

![[6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2807245.png)

![1-isopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2807250.png)